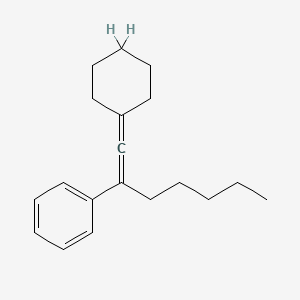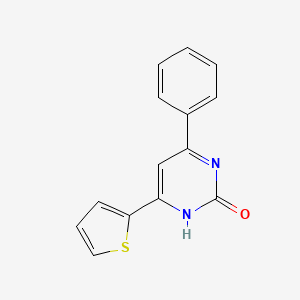![molecular formula C18H25ClOS B14308876 (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone CAS No. 111262-29-4](/img/structure/B14308876.png)
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-chlorophenyl group and an octylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the 4-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the cyclopropyl intermediate reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Octylsulfanyl Group: The final step involves the nucleophilic substitution of the cyclopropyl methanone with an octylthiol, facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may serve as a probe in biological studies to investigate the interactions of cyclopropyl-containing molecules with biological targets. Its structural features could be useful in studying enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism by which (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, potentially affecting enzyme activity or receptor binding. The octylsulfanyl group may enhance lipophilicity, influencing the compound’s bioavailability and membrane permeability.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)cyclopropylmethanone: Lacks the octylsulfanyl group, making it less lipophilic.
(4-Chlorophenyl)[1-(methylsulfanyl)cyclopropyl]methanone: Contains a shorter alkyl chain, affecting its physical and chemical properties.
(4-Bromophenyl)[1-(octylsulfanyl)cyclopropyl]methanone: Substitution of chlorine with bromine alters reactivity and potential biological activity.
Uniqueness
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is unique due to the combination of a cyclopropyl group, a 4-chlorophenyl group, and an octylsulfanyl group. This specific arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
111262-29-4 |
|---|---|
分子式 |
C18H25ClOS |
分子量 |
324.9 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(1-octylsulfanylcyclopropyl)methanone |
InChI |
InChI=1S/C18H25ClOS/c1-2-3-4-5-6-7-14-21-18(12-13-18)17(20)15-8-10-16(19)11-9-15/h8-11H,2-7,12-14H2,1H3 |
InChI 键 |
LKAFNPGAQUKMTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1(CC1)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


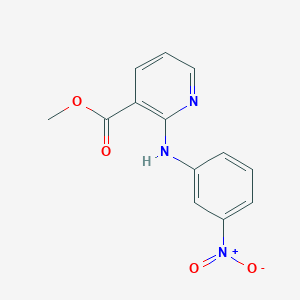
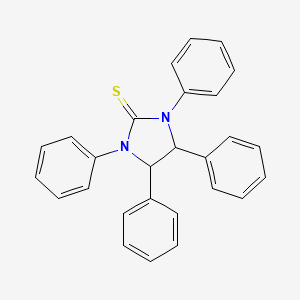
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

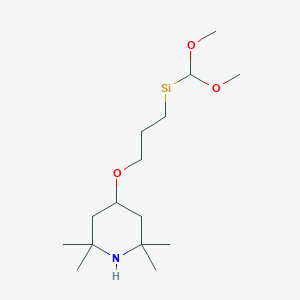
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)


